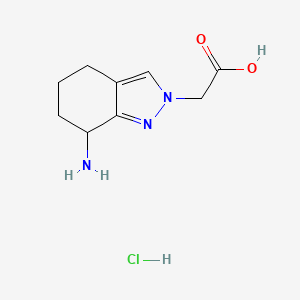

![molecular formula C22H17FN2O3S B2544234 (Z)-13-acetyl-2-(2-fluorobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one CAS No. 1008012-31-4](/img/structure/B2544234.png)

(Z)-13-acetyl-2-(2-fluorobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

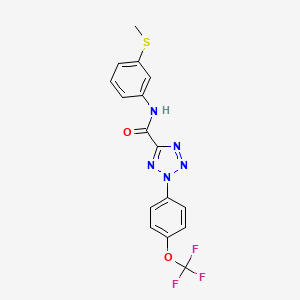

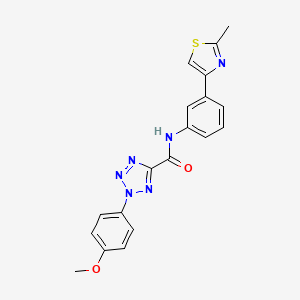

The compound is a complex organic molecule with multiple functional groups, including an acetyl group, a fluorobenzylidene group, and a methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin ring system. These functional groups and the overall structure suggest that this compound could have interesting chemical and physical properties .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the acetyl group might undergo nucleophilic acyl substitution reactions, and the fluorobenzylidene group might participate in electrophilic aromatic substitution reactions .Scientific Research Applications

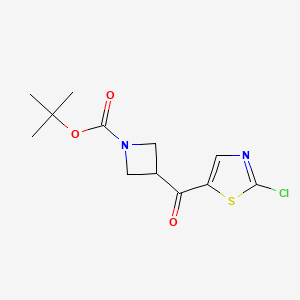

Kinase Inhibition: Imidazo[1,2-a]pyridine derivatives, including this compound, have shown kinase inhibition activity. Kinases play crucial roles in cell signaling pathways, making them valuable targets for cancer therapy . Researchers explore derivatives of this framework to inhibit specific kinases associated with cancer progression.

Existing Drugs: Some marketed drugs contain an imidazo[1,2-a]pyridine core, such as the hypnotic zolpidem, the anxiolytic alpidem, the gastroprotective drug zolimidine, and the cardiotonic olprinone . Investigating this compound’s pharmacological properties may reveal novel drug candidates.

Organic Synthesis and Green Chemistry

The compound’s synthetic accessibility and reactivity have attracted attention in organic synthesis. Here’s how it contributes:

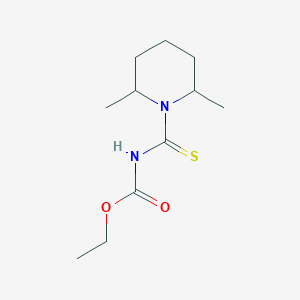

Visible-Light-Mediated Synthesis: Researchers have developed a green protocol for synthesizing thiazolo[3,2-b][1,2,4]triazoles using visible-light-mediated reactions. These derivatives are obtained from α-bromodiketones and 3-mercapto[1,2,4]triazoles under aqueous conditions, emphasizing sustainability and reduced ecological impact .

Building Blocks: The thiazolo[5,4-d]thiazole moiety, which shares structural features with our compound, serves as a promising building block in covalent organic frameworks (COFs) and other materials. Its electron-deficient nature and planar structure enhance π–π interactions, making it useful for constructing functional materials .

Materials Science and Supramolecular Chemistry

The compound’s unique heterocyclic system offers opportunities in materials research:

COFs and Supramolecular Assemblies: Researchers have incorporated thiazolo[5,4-d]thiazole-based units into COFs, creating materials with tailored properties. These COFs exhibit high oxidative stability and efficient π–π stacking, making them suitable for applications like gas storage, catalysis, and sensing .

Electron Transport: The rigid planarity of the thiazolo[5,4-d]thiazole core facilitates efficient charge transport. Investigating its use in organic semiconductors or optoelectronic devices could yield novel materials .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(13Z)-16-acetyl-13-[(2-fluorophenyl)methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN2O3S/c1-12(26)18-19-14-8-4-6-10-16(14)28-22(18,2)24-21-25(19)20(27)17(29-21)11-13-7-3-5-9-15(13)23/h3-11,18-19H,1-2H3/b17-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJKGTOCQYGUEE-BOPFTXTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)C(=CC5=CC=CC=C5F)S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)/C(=C/C5=CC=CC=C5F)/S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[3-(4-Chloro-2-methylphenoxy)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2544160.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2544166.png)

![[4-Hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B2544173.png)